molecular formula C21H23N3O2 B277191 N-(4-isopropylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide

N-(4-isopropylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide

Cat. No. B277191
M. Wt: 349.4 g/mol
InChI Key: QMNJDGMCVDIQQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-isopropylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is a chemical compound that has gained significant attention due to its potential applications in scientific research. This compound is also known as PFOB and belongs to the class of oxadiazole derivatives.

Mechanism Of Action

The mechanism of action of PFOB is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways in the body. PFOB has been shown to inhibit the activity of NF-κB, a transcription factor that plays a critical role in the regulation of inflammation and immune responses. PFOB has also been reported to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and cellular defense mechanisms.
Biochemical and Physiological Effects:
PFOB has been shown to exhibit several biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. PFOB has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which are involved in the regulation of oxidative stress. Additionally, PFOB has been reported to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the major advantages of PFOB is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. PFOB is also relatively stable and can be stored for long periods without significant degradation. However, one of the limitations of PFOB is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the investigation of PFOB. One area of interest is the development of novel formulations of PFOB that can improve its solubility and bioavailability. Another area of interest is the investigation of PFOB's potential use in the treatment of various inflammatory and neurodegenerative diseases. Additionally, the development of PFOB-based imaging agents could have significant applications in the diagnosis and monitoring of various diseases.

Synthesis Methods

The synthesis of PFOB involves the reaction between 4-isopropylphenyl isocyanate and 3-phenyl-1,2,4-oxadiazol-5-amine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then converted into PFOB. The synthesis method is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

PFOB has several potential applications in scientific research. It has been reported to exhibit anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various inflammatory diseases. PFOB has also been shown to have neuroprotective effects, which could be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, PFOB has been investigated for its potential use in cancer therapy due to its ability to inhibit cancer cell growth.

properties

Product Name

N-(4-isopropylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide

Molecular Formula

C21H23N3O2

Molecular Weight

349.4 g/mol

IUPAC Name

4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(4-propan-2-ylphenyl)butanamide

InChI

InChI=1S/C21H23N3O2/c1-15(2)16-11-13-18(14-12-16)22-19(25)9-6-10-20-23-21(24-26-20)17-7-4-3-5-8-17/h3-5,7-8,11-15H,6,9-10H2,1-2H3,(H,22,25)

InChI Key

QMNJDGMCVDIQQT-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3

Origin of Product

United States

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